

Introduction: The Strategic Importance of 2-Chloro-3-fluoropyridine

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Compound of Interest

Compound Name: 2-Chloro-3-fluoropyridine

Cat. No.: B099640

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2-Chloro-3-fluoropyridine is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry.^{[1][2]} Its significance lies in the unique electronic and steric properties imparted by the strategic placement of chloro and fluoro substituents on the electron-deficient pyridine ring. This arrangement provides multiple, distinct reaction sites, enabling chemists to perform selective and diverse molecular elaborations.^[1] Consequently, it serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs) for anti-cancer and anti-inflammatory therapies, as well as advanced agrochemicals.^{[1][3]} This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and application, providing field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its fundamental properties. **2-Chloro-3-fluoropyridine** is a colorless to light yellow liquid under standard conditions.^{[4][5]} Its key physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of **2-Chloro-3-fluoropyridine**

Property	Value	Source(s)
CAS Number	17282-04-1	[6][7]
Molecular Formula	C ₅ H ₃ ClFN	[6][7]
Molecular Weight	131.54 g/mol	[6][7]
Appearance	Colorless to light yellow liquid	[1][4][6]
Boiling Point	80 °C at 80 mmHg (10.7 kPa)	[4][7][8]
Density	1.323 g/mL at 25 °C	[4][7]
Refractive Index (n _D ²⁰)	1.509	[4][7][8]
Flash Point	63 °C (145.4 °F) - closed cup	[6][7]
pKa	-0.05 ± 0.10 (Predicted)	[5]
LogP	1.514	[6]

Spectroscopic Characterization

While specific spectra are proprietary, the structure of **2-Chloro-3-fluoropyridine** allows for predictable spectroscopic signatures essential for reaction monitoring and quality control.

- ¹H NMR:** The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The proton at C4 will likely appear as a triplet of doublets, the proton at C5 as a multiplet, and the proton at C6 as a doublet of doublets.
- ¹³C NMR:** The carbon NMR spectrum will display five signals corresponding to the five carbons of the pyridine ring. The signals for C2 and C3 will be directly influenced by the attached halogens, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).
- IR Spectroscopy:** The infrared spectrum will feature characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine ring (~1400-1600 cm⁻¹), and strong C-Cl (~700-800 cm⁻¹) and C-F (~1150-1250 cm⁻¹) stretching bands.[9]

- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z 131. A characteristic isotopic pattern for the presence of one chlorine atom ($M+2$ peak at approximately one-third the intensity of the M^+ peak) will be readily observable.

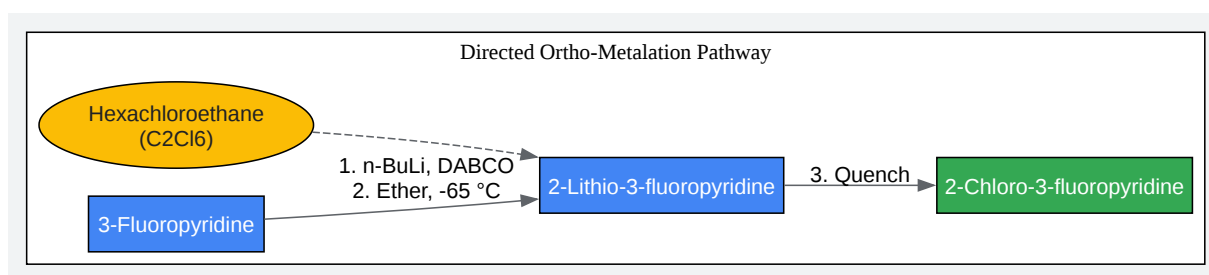
Synthesis and Reactivity: A Tale of Two Halogens

The synthetic utility of **2-Chloro-3-fluoropyridine** is rooted in its accessible preparation and the differential reactivity of its C-Cl and C-F bonds.

Synthetic Pathways

Two primary routes are commonly employed for the synthesis of **2-Chloro-3-fluoropyridine**:

- Directed Ortho-Metalation of 3-Fluoropyridine: This method involves the deprotonation of 3-fluoropyridine at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium intermediate with a chlorinating agent such as hexachloroethane. [4] This pathway is efficient for producing the target molecule from readily available starting materials.
- Diazotization of 2-Chloro-3-aminopyridine: An alternative approach involves a Sandmeyer-type or Balz-Schiemann-type reaction starting from 2-chloro-3-aminopyridine.[3] The amino group is converted to a diazonium salt, which is then displaced by fluoride using a suitable fluorine source like copper(II) fluoride, anhydrous hydrogen fluoride, or fluoroboric acid.[3]



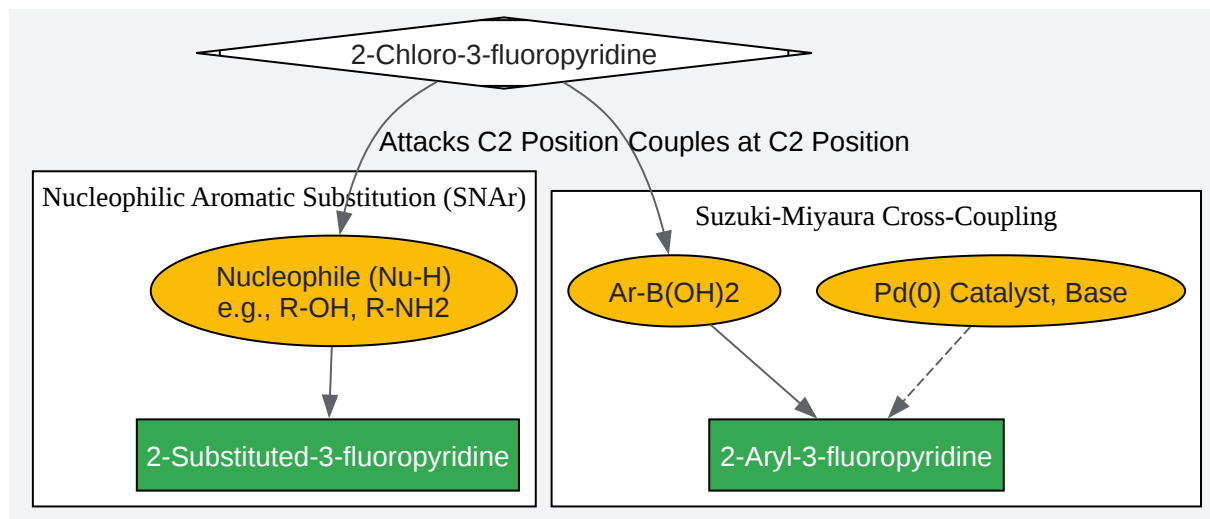
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Caption: Directed ortho-metalation synthesis of **2-Chloro-3-fluoropyridine**.

Core Reactivity

The chemistry of **2-Chloro-3-fluoropyridine** is dominated by the electrophilic nature of its pyridine ring, making it susceptible to two principal types of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

- **Nucleophilic Aromatic Substitution (SNAr):** The pyridine ring is inherently electron-deficient, a property enhanced by the inductive effects of the two halogen substituents. This makes the ring an excellent substrate for SNAr reactions. The reaction proceeds via a Meisenheimer intermediate, and the rate is heavily influenced by the leaving group's ability and the stability of this intermediate.^[10] In halopyridines, the reactivity order for SNAr is typically $F > Cl$.^[11] However, in **2-Chloro-3-fluoropyridine**, nucleophilic attack preferentially occurs at the C2 position, displacing the chloride. This is because the ring nitrogen provides powerful stabilization to the negative charge developed in the Meisenheimer intermediate when attack occurs at an alpha-position (C2 or C6).^{[12][13]} This regioselectivity is a cornerstone of its synthetic utility.
- **Suzuki-Miyaura Cross-Coupling:** The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions.^[14] This reaction allows for the formation of C-C bonds by coupling the pyridine core with various aryl or alkyl boronic acids or their esters.^[15] The C-F bond is generally unreactive under typical Suzuki conditions, allowing for selective functionalization at the C2 position.^[14] This powerful transformation is widely used in drug discovery to build the complex biaryl structures often found in bioactive molecules.^{[16][17]}



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Caption: Key reaction pathways for **2-Chloro-3-fluoropyridine**.

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of **2-Chloro-3-fluoropyridine** makes it a high-value intermediate for synthesizing complex, biologically active molecules.

- **Pharmaceutical Development:** It is a key component in the synthesis of numerous pharmaceutical agents. Its structure is a precursor to quinolone antibiotics like Enoxacin and is used in building blocks for cardiovascular drugs.^[3] The 3-fluoropyridine motif it provides is found in a range of modern therapeutics, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.^{[1][18]}
- **Agrochemicals:** In agriculture, this intermediate is used to create novel herbicides and pesticides.^{[1][19]} The pyridine core is a well-established toxophore, and the ability to selectively functionalize it allows for the fine-tuning of activity and selectivity, leading to more effective and environmentally safer crop protection agents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2-Chloro-3-fluoropyridine** with a generic arylboronic acid. The causality behind experimental choices is explained to ensure reproducibility.

Objective: To synthesize a 2-aryl-3-fluoropyridine derivative.

Materials:

- **2-Chloro-3-fluoropyridine** (1.0 equiv.)
- Arylboronic acid (1.2 equiv.)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
- Triphenylphosphine [PPh₃] (0.08 equiv.) or a more advanced ligand like RuPhos (0.06 equiv.) [\[17\]](#)
- Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Catalyst Preparation & Inerting:** To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (e.g., PPh₃, 0.08 equiv.). The use of a four-fold excess of ligand relative to palladium prevents catalyst decomposition and promotes the formation of the active Pd(0) species. Seal the flask with a septum, and

evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This inerting step is critical as the Pd(0) catalyst is oxygen-sensitive.[16]

- **Reagent Addition:** Under a positive pressure of inert gas, add **2-Chloro-3-fluoropyridine** (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous K₂CO₃ (3.0 equiv.). The slight excess of boronic acid ensures complete consumption of the limiting electrophile. The base is essential for the transmetalation step of the catalytic cycle.[15]
- **Solvent Addition & Degassing:** Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The water is necessary to dissolve the base and facilitate the formation of the active boronate species. The solvent mixture should be thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles to prevent catalyst oxidation.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The washes remove residual base and water-soluble impurities.
- **Purification:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-3-fluoropyridine product.

Safety, Handling, and Storage

Proper handling is paramount when working with **2-Chloro-3-fluoropyridine** due to its hazardous properties.

Table 2: Hazard and Safety Information

Category	Information	Source(s)
GHS Pictograms	Corrosion (GHS05), Exclamation Mark (GHS07)	[7]
Signal Word	Danger	[7]
Hazard Statements	H302 (Harmful if swallowed), H318 (Causes serious eye damage)	[7]
Precautionary Statements	P264, P270, P280, P301+P312, P305+P351+P338	[6][7]
Personal Protective Equipment (PPE)	Chemical-resistant gloves, tightly fitting safety goggles, faceshield, lab coat. Use in a chemical fume hood.	[6][7][20]
Handling	Avoid contact with skin, eyes, and inhalation of vapors. Keep away from heat, sparks, and open flames.[6][20]	
Storage	Store in a cool, dry, and well- ventilated place. Keep container tightly sealed.[6][20]	
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.[20]	
Fire Extinguishing	Use water spray, alcohol- resistant foam, dry chemical, or carbon dioxide.[6][20]	

Conclusion

2-Chloro-3-fluoropyridine (CAS 17282-04-1) is a deceptively simple molecule whose true value lies in its sophisticated reactivity. The differential reactivity of its halogen substituents, combined with the inherent electronic properties of the pyridine ring, provides a robust platform

for constructing complex molecular architectures. For the medicinal or agricultural chemist, it offers a reliable and versatile tool for accessing novel 3-fluoropyridine derivatives, making it a key intermediate in the ongoing pursuit of innovative chemical solutions for health and agriculture.

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